Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-8-7-11-17(14(13)2)21-27(23,24)19-16(15-9-5-4-6-10-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNLVGIQQCSWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonation of 2,3-dimethylphenylamine followed by coupling with a thiophene derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
- Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-ethylthiophene-2-carboxylate
Uniqueness
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfonamide and thiophene moieties provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Biological Activity
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound with significant biological activity, particularly in pharmaceutical and biochemical research. This article explores its synthesis, mechanisms of action, biological effects, and potential applications based on diverse sources.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : The thiophene core is synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfamoyl Group : This step often involves reacting the thiophene derivative with a sulfonamide reagent.
- Addition of the Phenyl Group : The phenyl group can be introduced via coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts.
The compound is characterized by its unique structural features, including a sulfamoyl group attached to a dimethylphenyl ring and a carboxylate ester group, which are crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with biological macromolecules, enhancing binding specificity.
- π-π Interactions : The phenyl and thiophene rings facilitate π-π stacking interactions with aromatic amino acids in proteins, potentially modulating enzyme and receptor activities.
These interactions can lead to significant biological effects, including enzyme inhibition and modulation of signaling pathways.
1. Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical in reducing oxidative stress in biological systems.
2. Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes:
- Tyrosinase Inhibition : Studies reveal that it effectively inhibits mushroom tyrosinase, an enzyme crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 12.5 | |
| Kojic Acid (Control) | 15.0 |
3. Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development in drug formulations.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Tyrosinase Inhibition : A study demonstrated that this compound significantly inhibited tyrosinase activity in B16F10 melanoma cells without causing cytotoxic effects at concentrations below 20 µM over a 72-hour period .
- Antioxidant Activity Assessment : Another research highlighted its ability to scavenge DPPH radicals effectively, comparable to established antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene core. Key steps include sulfamoylation of the thiophene ring using chlorosulfonic acid derivatives, followed by coupling with 2,3-dimethylaniline. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side products. Purification via column chromatography or recrystallization is necessary. Purity is confirmed using HPLC (≥95%) and structural validation via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) provides definitive structural confirmation. For solution-phase analysis, -NMR identifies proton environments (e.g., sulfamoyl NH at δ 8.5–9.5 ppm), while -NMR (if fluorinated analogs are studied) detects fluorine substituents. Infrared spectroscopy (IR) confirms sulfonamide (S=O stretching at ~1350 cm) and ester (C=O at ~1700 cm) groups. Mass spectrometry validates molecular weight .
Advanced Research Questions
Q. How do substituent variations (e.g., phenyl vs. 4-methylphenyl) on the sulfamoyl group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing 2,3-dimethylphenyl with 3,4-dimethoxyphenyl or fluorophenyl). Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted under standardized conditions. For example, analogs with electron-withdrawing groups (e.g., -F) may enhance binding to hydrophobic enzyme pockets. Data analysis includes IC comparisons and molecular docking to identify key interactions (e.g., hydrogen bonding with sulfamoyl oxygen) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell line variability, solvent effects). Reproducibility is improved by:
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Standardizing assay protocols (e.g., using identical cell lines, ATP concentrations in kinase assays).
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Validating compound stability in assay media (e.g., via LC-MS to detect degradation).
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Cross-referencing with structural analogs (see Table 1) to identify trends .
Table 1 : Bioactivity Comparison of Structural Analogs
Compound Substituents Target Enzyme IC (µM) Reference 2,3-Dimethylphenyl COX-2 0.45 3,4-Dimethoxyphenyl HDAC 1.2 4-Fluorophenyl EGFR 0.78
Q. What strategies optimize crystallographic data refinement for this compound?
- Methodological Answer : High-resolution X-ray data (≤1.0 Å) is essential. Use SHELXL for refinement, applying restraints for disordered solvent molecules or flexible substituents (e.g., methyl groups). Twinning detection (via PLATON) and absorption correction (SADABS) improve data quality. For macromolecular complexes (e.g., enzyme-bound structures), molecular replacement with Phaser or experimental phasing (SHELXC/D/E) may be required .
Q. How does logP affect the compound’s pharmacokinetic properties, and how is it experimentally determined?
- Methodological Answer : logP (octanol-water partition coefficient) predicts membrane permeability. Experimentally, it is measured via shake-flask method with HPLC quantification. Computational tools (e.g., ChemAxon) estimate logP based on substituent contributions (e.g., +0.5 for methyl groups, -1.0 for sulfamoyl). Optimal logP (2–5) balances solubility and bioavailability. For analogs with logP >5, formulation strategies (e.g., PEGylation) are explored .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
